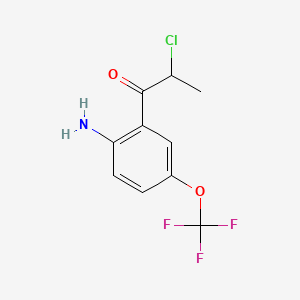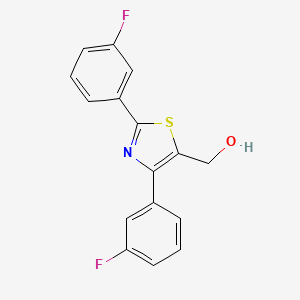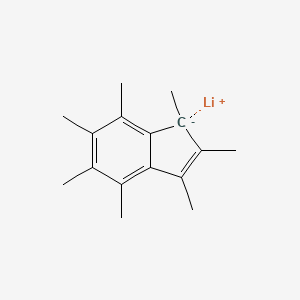
lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide is an organolithium compound characterized by the presence of a lithium atom bonded to a highly substituted indenyl group. This compound is notable for its unique structure, which includes seven methyl groups attached to the indenyl ring, making it a highly sterically hindered molecule. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide typically involves the reaction of 1,2,3,4,5,6,7-heptamethylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is typically performed in a non-polar solvent such as hexane or diethyl ether at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and solvents to maintain an inert atmosphere and prevent contamination. The use of automated systems and reactors allows for precise control of reaction conditions, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic carbonyl compounds, forming alcohols after hydrolysis.
Deprotonation: It can deprotonate weak acids, forming the corresponding lithium salts.
Substitution: The compound can participate in substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes, ketones), halides, and weak acids. Reactions are typically carried out in non-polar solvents under inert atmospheres to prevent side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction type. For example, nucleophilic addition to carbonyl compounds yields alcohols, while deprotonation reactions yield lithium salts of the corresponding acids.
Wissenschaftliche Forschungsanwendungen
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide has several applications in scientific research:
Organic Synthesis: It is used as a strong nucleophile and base in various organic synthesis reactions, enabling the formation of complex molecules.
Polymerization: The compound can initiate anionic polymerization, leading to the production of various polymers and elastomers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Materials Science: The compound is used in the development of new materials with unique properties, such as high stability and reactivity.
Wirkmechanismus
The mechanism of action of lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly electropositive, making the carbon-lithium bond highly polar and reactive. This allows the compound to readily donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The steric hindrance provided by the seven methyl groups also influences the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Butyllithium: A widely used organolithium reagent with strong nucleophilic and basic properties.
Methyllithium: Another organolithium compound used in organic synthesis, known for its high reactivity.
Phenyllithium: An organolithium reagent used in the synthesis of aromatic compounds.
Uniqueness
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide is unique due to its highly substituted indenyl structure, which provides significant steric hindrance. This steric effect can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
101960-85-4 |
|---|---|
Molekularformel |
C16H21Li |
Molekulargewicht |
220.3 g/mol |
IUPAC-Name |
lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide |
InChI |
InChI=1S/C16H21.Li/c1-8-9(2)12(5)16-14(7)10(3)13(6)15(16)11(8)4;/h1-7H3;/q-1;+1 |
InChI-Schlüssel |
BGDRFGXWEGBXSS-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[C-]1C(=C(C2=C(C(=C(C(=C12)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


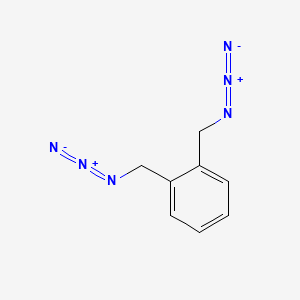
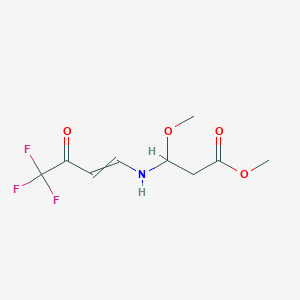
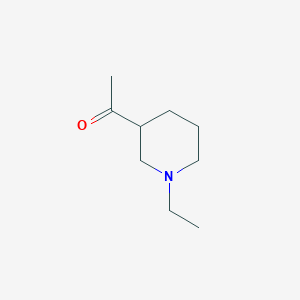
![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)

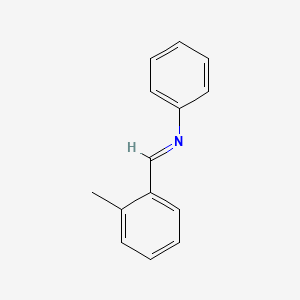
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)

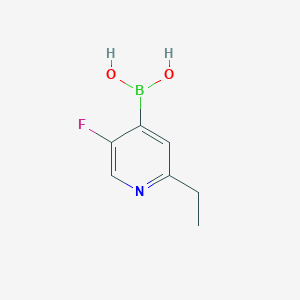
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14075859.png)

